

# Physicochemical Profile and Structural Rationale

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## Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)piperidine

Cat. No.: B13611328

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The architecture of **2-(5-bromothiophen-2-yl)piperidine** addresses two major requirements in small-molecule drug design: target-site anchoring and modular scalability. The basic piperidine nitrogen acts as a crucial hydrogen-bond donor/acceptor or salt-forming site in biological environments, while the C5-bromine on the thiophene ring serves as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

To establish an authoritative baseline, the foundational quantitative data of the commercially standard hydrobromide salt is summarized below.

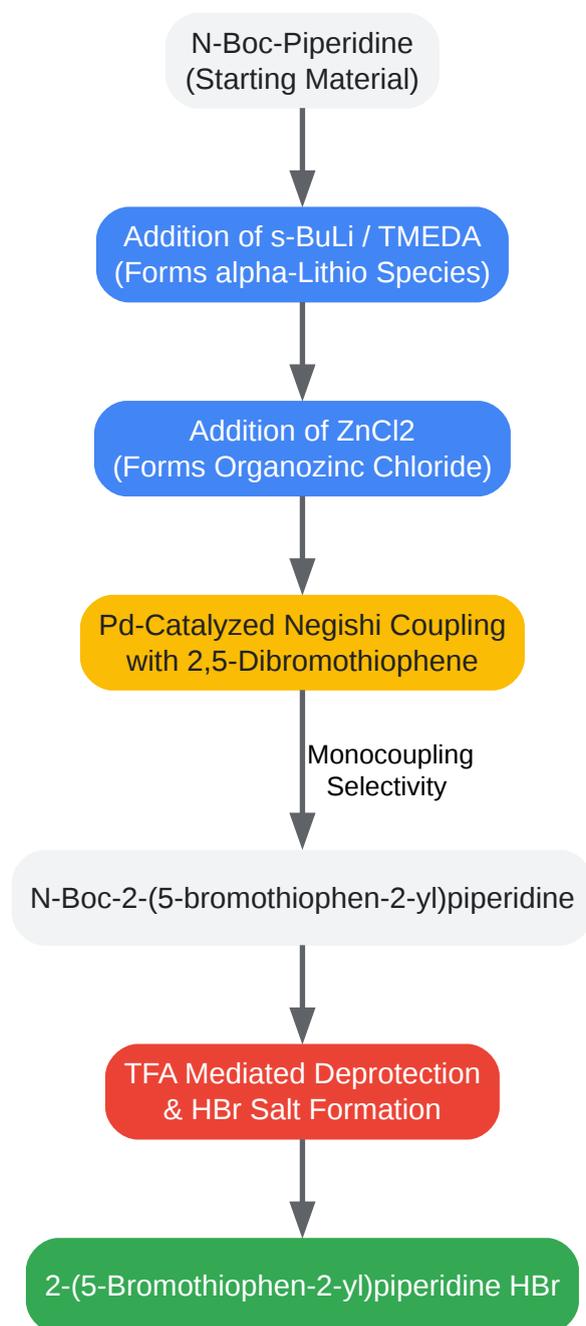
Table 1: Chemical and Physical Profile

Property	Value	Structural Rationale / Significance
Compound Name	2-(5-Bromothiophen-2-yl)piperidine hydrobromide	Prevents amine oxidation; standardizes handling[1].
CAS Number	915402-14-1	Unique identifier for the HBr salt variant[1].
Molecular Formula	C9H13Br2NS	Includes both the structural and ionic bromide.
Molecular Weight	327.08 g/mol	Optimal fragment size for Rule-of-3 compliance[1].
SMILES String	<chem>Brc1ccc(s1)C1CCCCN1.Br</chem>	2-substitution ensures proximity between the basic amine and the heteroaromatic system.

## State-of-the-Art Synthesis: The Negishi Cross-Coupling Approach

Traditional approaches to synthesizing 2-arylpiperidines heavily relied on lengthy ring-closing metathesis, Aza-Achmatowicz rearrangements, or aza-Prins cyclizations[2]. However, a highly convergent and direct route has been established via the site-selective lithiation of N-Boc-piperidine, followed by transmetalation to an organozinc species, and subsequent palladium-catalyzed Negishi cross-coupling[3].

This pathway allows for the direct linkage of the intact piperidine ring to 2,5-dibromothiophene, taking advantage of mono-coupling selectivity.



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Fig 1: Stepwise synthetic workflow via Negishi cross-coupling methodology.

## Experimental Protocol & Self-Validating System

Table 2: Experimental Stoichiometry Matrix

Reagent / Material	Equivalents	Reaction Role
N-Boc-Piperidine	1.0 eq	Primary cyclic amine precursor
s-BuLi / TMEDA	1.1 eq / 1.1 eq	Deprotonation / Disaggregation agent
ZnCl <sub>2</sub>	1.2 eq	Transmetalating agent
2,5-Dibromothiophene	1.0 eq	Electrophilic coupling partner
Pd <sub>2</sub> (dba) <sub>3</sub> / t-Bu <sub>3</sub> P	0.05 eq / 0.1 eq	Transition metal catalyst system

### Step 1: Directed Lithiation and Transmetalation

- Procedure: Under an inert argon atmosphere, dissolve N-Boc-piperidine in anhydrous THF and cool the reactor to -78 °C. Introduce s-BuLi and TMEDA dropwise. After 1 hour, introduce a solution of anhydrous ZnCl<sub>2</sub> in THF.
- Causality Logic: The addition of TMEDA is non-negotiable; it breaks down organolithium hexameric aggregates into highly reactive monomers, drastically increasing the basicity of s-BuLi and ensuring selective α-deprotonation of the piperidine<sup>[3]</sup>. The subsequent transmetalation from hard lithium to softer zinc moderates the nucleophile, imparting the functional-group tolerance required for the Negishi cycle without triggering undesired halogen-metal exchange on the dibromothiophene.

### Step 2: Palladium-Catalyzed Negishi Cross-Coupling

- Procedure: To the newly formed organozinc chloride solution, introduce 2,5-dibromothiophene alongside Pd<sub>2</sub>(dba)<sub>3</sub> and the ligand t-Bu<sub>3</sub>P. Allow the reaction to gradually warm to room temperature over 12 hours.
- Causality Logic: The sterically demanding, electron-rich t-Bu<sub>3</sub>P ligand is specifically chosen to accelerate the oxidative addition of the palladium(0) species into the first C-Br bond, while its bulk rapidly forces the crucial reductive elimination step<sup>[4]</sup>. Once one bromine undergoes coupling, the newly appended piperidine ring sterically and electronically deactivates the

thiophene, halting the reaction at the mono-coupled product and preserving the vital C5-bromine handle.

- **Self-Validation Check:** The reaction is strictly monitored. An analytical aliquot (0.1 mL) is withdrawn, quenched in sat.  $\text{NH}_4\text{Cl}$ , and analyzed via GC-MS. The system validates success when the intermediate shows a dominant molecular ion peak corresponding to the mono-brominated mass, exhibiting a classic ~1:1 isotropic signature for M and M+2 peaks (confirming the retention of exactly one bromine atom).

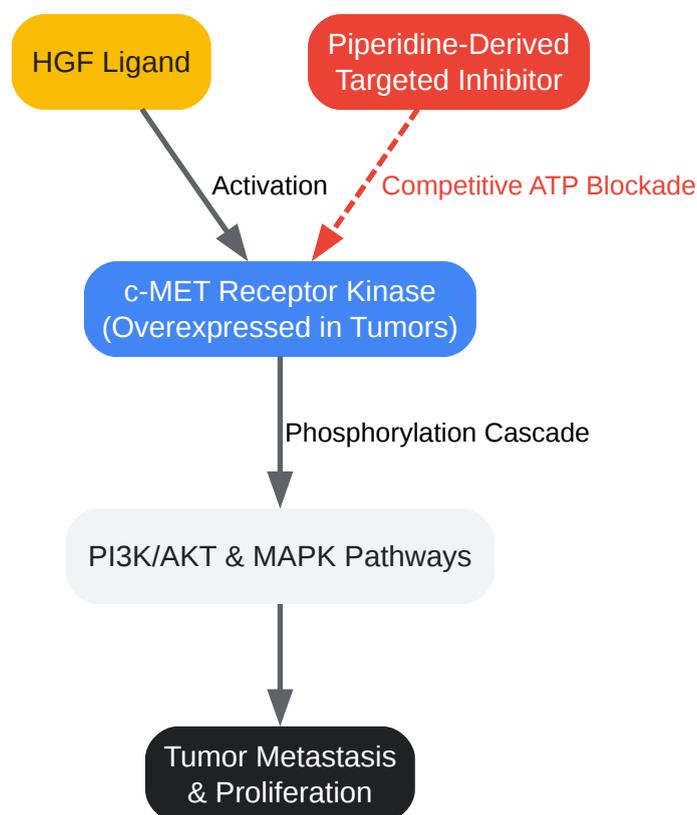
### Step 3: Deprotection and Isolation

- **Procedure:** Purify the intermediate via silica gel flash chromatography. Cleave the N-Boc group by stirring the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM)[4]. Concentrate in vacuo, dissolve in diethyl ether, and precipitate the final target by adding dropwise concentrated hydrobromic acid (HBr).

## Applications in Targeted Oncology: Kinase Inhibition

Once obtained, **2-(5-bromothiophen-2-yl)piperidine** is not merely a terminal product, but a highly active launchpad for drug discovery. A premier demonstration of its utility is found in the synthesis of novel ATP-competitive kinase inhibitors—specifically targeting the c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase[5].

c-MET is frequently dysregulated and overexpressed in aggressive human cancers, driving unchecked cellular proliferation and metastasis when bound by Hepatocyte Growth Factor (HGF). Compounds derived from functionalizing the **2-(5-bromothiophen-2-yl)piperidine** core have successfully been utilized to synthesize proprietary small-molecule inhibitors to interrupt this pathway[5].



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Fig 2: Mechanism of action for c-MET kinase inhibitors utilizing the piperidine core.

**Biochemical Strategy:** In standard lead-optimization, the basic piperidine nitrogen is acylated to form amides or carbamates, tailoring the molecule to hydrogen-bond with the hinge region of the c-MET kinase[5]. Simultaneously, the bromothiophene unit undergoes Suzuki coupling with various arylboronic acids, rapidly extending the pharmacophore deep into the hydrophobic pocket (the DFG-out conformation) of the kinase domain, resulting in highly potent, orally bioavailable antineoplastic candidates.

## References

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